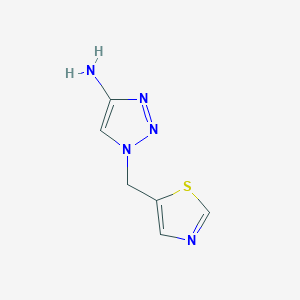
1-(1,3-Thiazol-5-ylmethyl)-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Thiazol-5-ylmethyl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both thiazole and triazole rings. These structures are known for their diverse biological activities and are commonly found in various pharmaceutical agents. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable molecule in scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(1,3-Thiazol-5-ylmethyl)-1H-1,2,3-triazol-4-amine typically involves multi-step reactions. One common method includes the reaction of thiazole derivatives with azides under copper-catalyzed conditions to form the triazole ring. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like triethylamine. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
1-(1,3-Thiazol-5-ylmethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This process can remove oxygen or add hydrogen atoms, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, where functional groups on the thiazole or triazole rings are replaced by other groups.
Major products from these reactions depend on the specific conditions and reagents used but can include various substituted thiazole and triazole derivatives.
Scientific Research Applications
1-(1,3-Thiazol-5-ylmethyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-5-ylmethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific proteins .
Comparison with Similar Compounds
Similar compounds to 1-(1,3-Thiazol-5-ylmethyl)-1H-1,2,3-triazol-4-amine include other thiazole and triazole derivatives. These compounds share structural similarities but may differ in their biological activities and chemical reactivity. Examples include:
1,3-Thiazole derivatives: Known for their antimicrobial and anticancer properties.
1,2,3-Triazole derivatives: Widely used in medicinal chemistry for their stability and bioactivity.
The uniqueness of this compound lies in its combined thiazole and triazole rings, which confer a broad spectrum of biological activities and versatile chemical reactivity.
Properties
Molecular Formula |
C6H7N5S |
|---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
1-(1,3-thiazol-5-ylmethyl)triazol-4-amine |
InChI |
InChI=1S/C6H7N5S/c7-6-3-11(10-9-6)2-5-1-8-4-12-5/h1,3-4H,2,7H2 |
InChI Key |
KLQOMNNAGOGLBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)CN2C=C(N=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















